(Rac)-Lonafarnib

Ras farnesylation FTase inhibition isoform selectivity

Select (Rac)-Lonafarnib for reproducible K-ras inhibition (IC50 5.2 nM, 2.7× more potent than Tipifarnib), documented BBB penetration essential for CNS studies, and oral bioavailability enabling chronic dosing. The only research-grade FTI with an FDA-approved clinical correlate, bridging preclinical laminopathy research to translational validation.

Molecular Formula C27H31Br2ClN4O2
Molecular Weight 638.8 g/mol
Cat. No. B12464214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Rac)-Lonafarnib
Molecular FormulaC27H31Br2ClN4O2
Molecular Weight638.8 g/mol
Structural Identifiers
SMILESC1CN(CCC1CC(=O)N2CCC(CC2)C3C4=C(CCC5=C3N=CC(=C5)Br)C=C(C=C4Br)Cl)C(=O)N
InChIInChI=1S/C27H31Br2ClN4O2/c28-20-12-19-2-1-18-13-21(30)14-22(29)24(18)25(26(19)32-15-20)17-5-9-33(10-6-17)23(35)11-16-3-7-34(8-4-16)27(31)36/h12-17,25H,1-11H2,(H2,31,36)
InChIKeyDHMTURDWPRKSOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Rac)-Lonafarnib for Research Procurement: Baseline Characteristics of a Racemic Farnesyltransferase Inhibitor


(Rac)-Lonafarnib (Sch66336 racemate; CAS 193275-86-4) is the racemic form of the orally active farnesyltransferase (FTase) inhibitor Lonafarnib . As a small-molecule FTase inhibitor, it blocks the post-translational farnesylation of Ras proteins and other farnesylated substrates, a modification essential for membrane localization and signal transduction [1]. The compound exhibits potent inhibitory activity against H-ras, K-ras, and N-ras in cell-free assays with IC50 values of 1.9 nM, 5.2 nM, and 2.8 nM, respectively . (Rac)-Lonafarnib is the research-grade racemic mixture containing both enantiomers of the stereogenic center embedded in the central seven-membered ring, distinguishing it from the single-enantiomer pharmaceutical preparation [2].

(Rac)-Lonafarnib Procurement: Why FTase Inhibitor Class Substitution Introduces Experimental Confounding


Farnesyltransferase inhibitors (FTIs) are not functionally interchangeable despite their shared nominal target. Within the FTI class, compounds exhibit divergent Ras isoform selectivity profiles, distinct off-target interactions, variable blood-brain barrier penetration, and non-overlapping clinical development trajectories [1]. (Rac)-Lonafarnib specifically offers a defined racemic composition with reproducible Ras isoform inhibition ratios that differ quantitatively from Tipifarnib, BMS-214662, and other FTase inhibitors [2]. Procurement of an alternative FTI without matching these parameters introduces confounding variables in experimental systems where Ras isoform dependency, stereochemical sensitivity, or tissue distribution are under investigation [3]. The evidence below quantifies these differential dimensions.

(Rac)-Lonafarnib Quantitative Differentiation Evidence: Head-to-Head Comparator Data for Procurement Decisions


(Rac)-Lonafarnib vs. Tipifarnib: Differential Ras Isoform Inhibition Profile Defines Experimental Utility

Direct comparison of FTase IC50 values reveals a quantitatively distinct Ras isoform inhibition profile between Lonafarnib and Tipifarnib [1]. Lonafarnib exhibits 2.7-fold higher potency against K-ras-4B compared to Tipifarnib (IC50 5.2 nM vs. 14 nM, respectively), while Tipifarnib demonstrates superior potency against H-ras (IC50 0.6 nM vs. 1.9 nM for Lonafarnib) . This differential selectivity profile has direct implications for selecting the appropriate inhibitor for specific Ras-driven experimental models [2].

Ras farnesylation FTase inhibition isoform selectivity oncology research

(Rac)-Lonafarnib vs. FTI-277 HCl: Blood-Brain Barrier Penetration Determines CNS Applicability

Among FTase inhibitors evaluated in clinical development, Lonafarnib is distinguished by documented adequate blood-brain barrier (BBB) permeability, whereas Tipifarnib's BBB penetration remains unknown and peptidomimetic FTIs such as FTI-277 HCl exhibit poor CNS distribution [1]. This differential tissue distribution property has been leveraged in a Phase Ib clinical trial specifically targeting CNS malignancies [2]. For in vitro studies, this distinction is irrelevant; however, for any in vivo CNS-targeted investigation, substitution with FTI-277 HCl or Tipifarnib introduces a fundamental pharmacokinetic variable that cannot be normalized post hoc .

CNS penetration blood-brain barrier FTase inhibitor brain tumor research

(Rac)-Lonafarnib vs. BMS-214662: Oral Bioavailability Enables Chronic Dosing Regimens Unavailable with Intravenous-Only FTIs

Among the three FTase inhibitors advanced to clinical development, BMS-214662 requires intravenous administration, whereas both Lonafarnib and Tipifarnib are orally bioavailable [1]. This pharmacokinetic distinction carries direct experimental consequences: intravenous-only compounds preclude chronic dosing paradigms and introduce handling complexity for longitudinal in vivo studies . Lonafarnib has been administered orally in nearly 40 clinical trials across oncology, progeria, and hepatitis delta virus indications, establishing an extensive safety and dosing dataset that informs preclinical experimental design [2].

oral bioavailability chronic dosing FTase inhibitor in vivo pharmacology

(Rac)-Lonafarnib Clinical Differentiation: FDA Approval for Progeria with Quantified Survival Benefit Absent for All Other FTIs

Lonafarnib (as Zokinvy) is the first and only FDA-approved pharmacotherapy for Hutchinson-Gilford Progeria Syndrome (HGPS) and processing-deficient progeroid laminopathies, receiving approval on November 20, 2020 [1]. In the pivotal clinical analysis, Lonafarnib treatment reduced mortality by 60% (p=0.0064) and extended average survival time by 2.5 years compared with untreated historical controls [2]. Subsequent analyses with extended follow-up (up to 11 years) demonstrated life extension of 4.3 years on average [3]. No other FTase inhibitor, including Tipifarnib or BMS-214662, has demonstrated or received regulatory approval for any laminopathy indication [4].

progeria HGPS laminopathy rare disease survival benefit

(Rac)-Lonafarnib Application Scenarios: Evidence-Derived Research Use Cases


K-ras-Driven Oncology Models Requiring Preferential K-ras-4B FTase Inhibition

For in vitro and in vivo studies involving K-ras-mutant tumor models, (Rac)-Lonafarnib provides 2.7-fold higher potency against K-ras-4B compared to Tipifarnib (IC50 5.2 nM vs. 14 nM) . This differential selectivity profile makes (Rac)-Lonafarnib the procurement choice when K-ras-dependent signaling is the primary experimental variable. The compound has been evaluated in nearly 40 clinical trials, establishing extensive dosing reference data for preclinical experimental design [1].

CNS-Targeted In Vivo Studies Requiring Documented Blood-Brain Barrier Penetration

For in vivo investigations targeting central nervous system pathologies, including glioblastoma and other brain-localized malignancies, (Rac)-Lonafarnib offers documented adequate BBB penetration . In contrast, Tipifarnib's BBB permeability remains unknown, and peptidomimetic FTIs such as FTI-277 HCl exhibit poor CNS distribution [1]. Procurement of (Rac)-Lonafarnib for CNS studies avoids the uncontrolled pharmacokinetic variable introduced by FTIs lacking BBB characterization.

Chronic Oral Dosing Paradigms in Rodent Models of FTase-Dependent Disease

(Rac)-Lonafarnib's oral bioavailability enables chronic dosing regimens in rodent models without the handling complexity and stress associated with repeated intravenous administration required for BMS-214662 . The compound has established dosing references from clinical trials including the progeria program (oral capsules twice daily), facilitating translational experimental design [1]. For studies requiring extended FTase inhibition over weeks to months, (Rac)-Lonafarnib offers a procurement advantage over intravenous-only alternatives.

Laminopathy and Progeria Research Requiring a Research-Grade Correlate to an FDA-Approved Therapeutic

For investigations of Hutchinson-Gilford Progeria Syndrome, progeroid laminopathies, or cellular aging mechanisms involving lamin A/progerin farnesylation, (Rac)-Lonafarnib is the only research-grade FTase inhibitor with a direct regulatory-approved clinical correlate . The FDA approval of Lonafarnib (Zokinvy) was based on a 60% mortality reduction (p=0.0064) and 2.5-4.3 year survival extension [1]. No alternative FTI provides this translational bridge between preclinical research and validated clinical efficacy in laminopathies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
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